Designated Anacetrapib Intermediate-1: Patent-Embedded Synthetic Role Not Shared by Bromo or Chloro Analogs
2-Iodo-5-(trifluoromethyl)benzyl alcohol is explicitly designated as 'Anacetrapib intermediate-1' in chemical supplier databases and is used as the aryl iodide coupling partner in Example 69 of US Patent 8,735,435 B2 for constructing the biaryl core of anacetrapib [1]. In the patent procedure, 3.09 g (10.2 mmol) of [2-iodo-5-(trifluoromethyl)phenyl]methanol is reacted with (4-fluoro-5-isopropyl-2-methoxyphenyl)boronic acid under Suzuki conditions using (Ph₃P)₄Pd catalyst [1]. Neither 2-bromo-5-(trifluoromethyl)benzyl alcohol (CAS 869725-53-1) nor 2-chloro-5-(trifluoromethyl)benzyl alcohol (CAS 64372-62-9) carries this intermediate designation or appears in the exemplified anacetrapib synthetic route .
| Evidence Dimension | Patent-designated pharmaceutical intermediate status |
|---|---|
| Target Compound Data | Anacetrapib intermediate-1; explicitly used in US 8,735,435 Example 69 (3.09 g scale) |
| Comparator Or Baseline | 2-Bromo-5-(trifluoromethyl)benzyl alcohol (CAS 869725-53-1) and 2-Chloro-5-(trifluoromethyl)benzyl alcohol (CAS 64372-62-9) – neither designated as anacetrapib intermediates |
| Quantified Difference | Binary: designated vs. not designated; target compound is the only 2-halo-5-(trifluoromethyl)benzyl alcohol explicitly named as an anacetrapib intermediate |
| Conditions | Patent literature and supplier catalog cross-referencing |
Why This Matters
For any team reproducing or scaling the published anacetrapib route, deviation from the specified iodo intermediate constitutes a process change requiring revalidation.
- [1] Ali, A.; Napolitano, J.; Deng, Q. et al. CETP Inhibitors. US Patent 8,735,435 B2, Example 69, issued May 27, 2014. View Source
